![molecular formula C12H22O3 B1381840 2-[4-(丙氧甲基)环己基]乙酸 CAS No. 1803587-97-4](/img/structure/B1381840.png)
2-[4-(丙氧甲基)环己基]乙酸
描述
“2-[4-(Propoxymethyl)cyclohexyl]acetic acid”, also known as PMAA, is a synthetic compound. It has a molecular weight of 214.30 and a molecular formula of C12H22O3 .
Molecular Structure Analysis
The InChI code for “2-[4-(Propoxymethyl)cyclohexyl]acetic acid” is 1S/C12H22O3/c1-2-7-15-9-11-5-3-10 (4-6-11)8-12 (13)14/h10-11H,2-9H2,1H3, (H,13,14) . This code represents the molecular structure of the compound.科学研究应用
Catalysis and Organic Synthesis
- A study by Saha and Streat (1998) explored the use of cation exchange resins and acid-treated clay in the esterification of 2-(1-cyclohexenyl)cyclohexanone with acetic acid. This process is significant in synthesizing esters like 2-(2-cyclohexyl acetate)cyclohexanone, used in plasticizers, pesticides, and as a diluent in epoxy resins (Saha & Streat, 1998).
Synthesis of Hexahydroindoles
- Research by Juma et al. (2008, 2009) involved the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles using acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives. These compounds are essential intermediates in the synthesis of various alkaloids (Juma et al., 2008); (Juma et al., 2009).
Development of Synthetic Routes for Pharmaceuticals
- Chen et al. (2016) detailed a new synthetic route for cariprazine, highlighting the preparation of 2-[4-(3,3-dimethylureido)cyclohexyl]acetic acid. This represents a significant advancement in pharmaceutical synthesis (Chen et al., 2016).
Catalytic Synthesis in Chemical Engineering
- Wu Xiong-gang (2009) summarized catalytic synthesis methods of cyclohexyl acetate, discussing reaction conditions, catalyst properties, and synthesis characteristics. This research points to future directions in developing environmentally friendly, highly effective catalyst systems (Wu Xiong-gang, 2009).
Perfumery Applications and Enzymatic Processes
- Tentori et al. (2020) investigated the use of commercial alcohol dehydrogenases for producing cis-4-alkylcyclohexanols, including derivatives with isopropyl and tert-butyl substituents, by stereoselective reduction of ketones. This study is relevant to functional perfumery applications (Tentori et al., 2020).
属性
IUPAC Name |
2-[4-(propoxymethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-7-15-9-11-5-3-10(4-6-11)8-12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYUJEIQLQDXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279028 | |
| Record name | 4-(Propoxymethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propoxymethyl)cyclohexyl]acetic acid | |
CAS RN |
1803587-97-4 | |
| Record name | 4-(Propoxymethyl)cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Propoxymethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





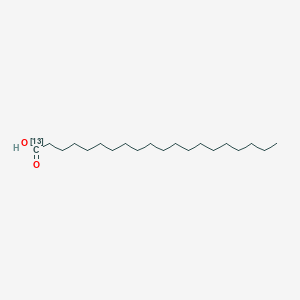


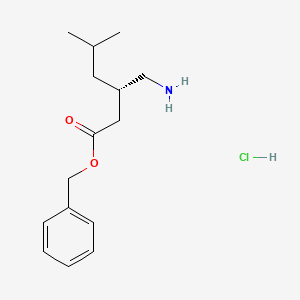

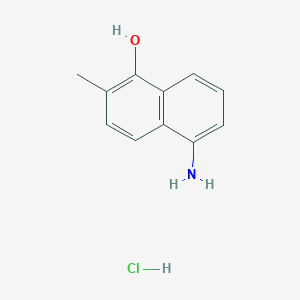

![5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1381775.png)
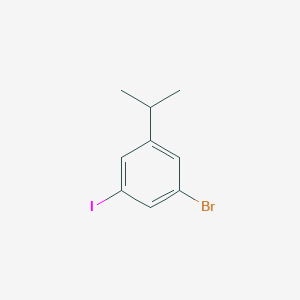
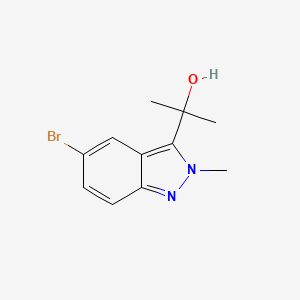
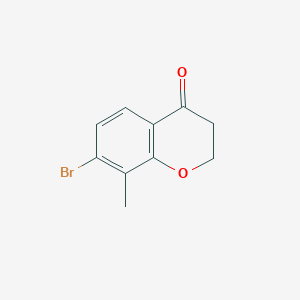
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)